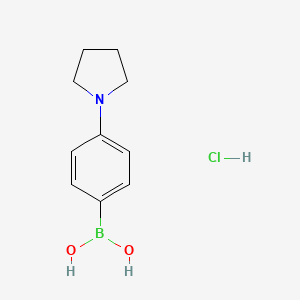
(4-Pyrrolidin-1yl)phenyl boronic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Pyrrolidin-1yl)phenyl boronic acid hydrochloride is a boronic acid derivative with the molecular formula C10H15BClNO2. It is a light-red to brown solid that is primarily used in organic synthesis and medicinal chemistry . This compound is known for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds in the synthesis of various organic molecules .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids are known to participate in suzuki-miyaura cross-coupling reactions . In these reactions, boronic acids react with organic halides or triflates in the presence of a base and a palladium catalyst to form carbon-carbon bonds .
Biochemical Pathways
Boronic acids are often used in the synthesis of biologically active compounds, suggesting they may influence a variety of biochemical pathways .
Pharmacokinetics
The compound is a light-red to brown solid and has a density of 1.2±0.1 g/cm3 . It has a boiling point of 390.0±44.0 °C at 760 mmHg . These properties may influence its bioavailability.
Result of Action
As a boronic acid, it may be involved in the formation of reversible covalent bonds with biomolecules, potentially influencing their function .
Action Environment
The action of (4-Pyrrolidin-1yl)phenyl boronic acid hydrochloride can be influenced by environmental factors. For instance, it should be stored under inert gas (nitrogen or Argon) at 2-8°C . This suggests that the compound’s stability, efficacy, and action may be affected by temperature and atmospheric conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere . The final product is then converted to its hydrochloride salt form for stability and ease of handling .
Industrial Production Methods
Industrial production of (4-Pyrrolidin-1yl)phenyl boronic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
(4-Pyrrolidin-1yl)phenyl boronic acid hydrochloride primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides to form biaryl compounds . This reaction is facilitated by palladium catalysts and bases such as potassium carbonate or sodium hydroxide in an aqueous or organic solvent .
Common Reagents and Conditions
Catalysts: Palladium-based catalysts (e.g., Pd(PPh3)4)
Bases: Potassium carbonate, sodium hydroxide
Solvents: Tetrahydrofuran (THF), water, ethanol
Conditions: Inert atmosphere (e.g., nitrogen or argon), temperatures ranging from room temperature to 100°C
Major Products
The major products of these reactions are biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Chemistry
In chemistry, (4-Pyrrolidin-1yl)phenyl boronic acid hydrochloride is used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules . It is also employed in the development of new synthetic methodologies and the study of reaction mechanisms .
Biology and Medicine
In biology and medicine, this compound is used in the synthesis of biologically active molecules, including potential drug candidates . Its ability to form stable carbon-carbon bonds makes it valuable in the development of new pharmaceuticals and therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components . Its role in the synthesis of complex organic molecules also makes it important in the manufacture of fine chemicals and specialty products .
Comparison with Similar Compounds
Similar Compounds
4-Pyridinylboronic acid: Used in similar cross-coupling reactions but has a different electronic structure due to the presence of a pyridine ring.
1H-Pyrazole-4-boronic acid: Another boronic acid derivative used in cross-coupling reactions, with a pyrazole ring instead of a pyrrolidine ring.
Uniqueness
(4-Pyrrolidin-1yl)phenyl boronic acid hydrochloride is unique due to its pyrrolidine ring, which imparts specific electronic and steric properties that influence its reactivity and selectivity in cross-coupling reactions . This makes it a valuable reagent in the synthesis of complex organic molecules and the development of new synthetic methodologies .
Properties
IUPAC Name |
(4-pyrrolidin-1-ylphenyl)boronic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO2.ClH/c13-11(14)9-3-5-10(6-4-9)12-7-1-2-8-12;/h3-6,13-14H,1-2,7-8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKIWLOZIOTTEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N2CCCC2)(O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(Methylthio)-1-propyl-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B577491.png)
![2-Sulfanylidene-1,3-diazaspiro[4.4]nonan-4-one](/img/structure/B577493.png)
![(RP)-1-[(S)-tert-Butylphosphinoyl]-2-[(S)-1-(diphenylphosphino)ethyl]ferrocene](/img/structure/B577497.png)
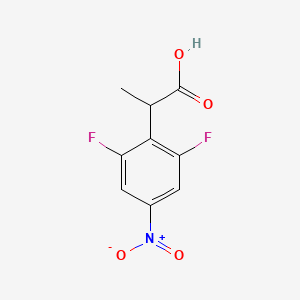

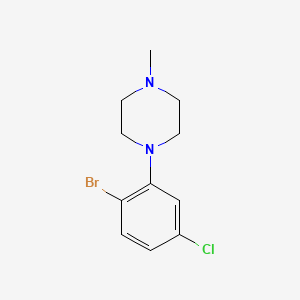
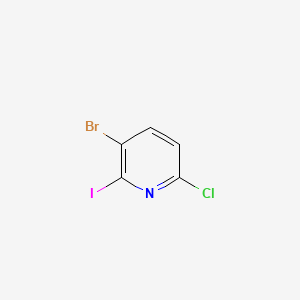
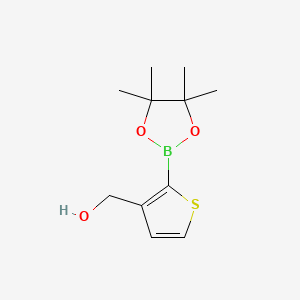
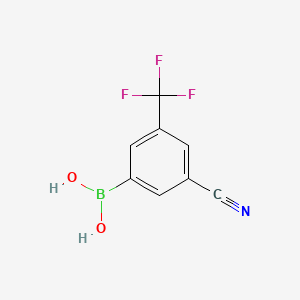
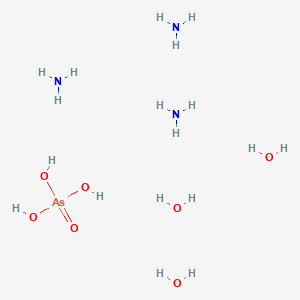
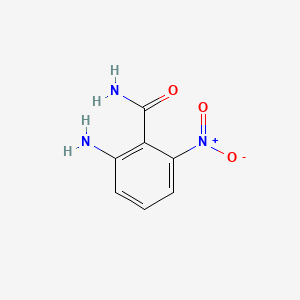
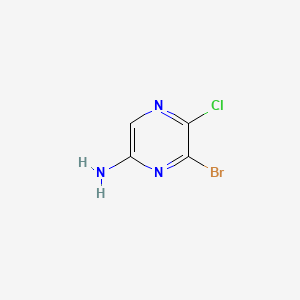
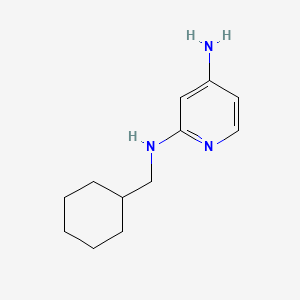
![Tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B577514.png)
